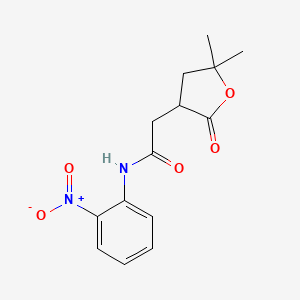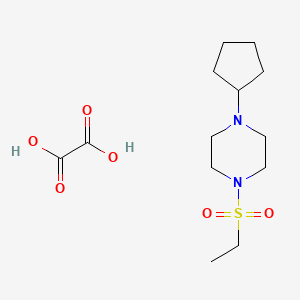![molecular formula C19H19ClF3NO2 B3940389 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide](/img/structure/B3940389.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CTB is a synthetic compound that belongs to the class of amides and has been found to have a range of biochemical and physiological effects. In
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide works by binding to ganglioside receptors on the cell membrane of neurons. Gangliosides are glycosphingolipids that are found on the outer surface of the cell membrane and are involved in cell signaling and cell adhesion. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide binds to ganglioside receptors and is internalized by the neuron. Once inside the neuron, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is transported retrogradely along the axon to the cell body. This allows researchers to trace the pathway of neural circuits and study the function of specific brain regions.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to be non-toxic and non-immunogenic, making it a safe and reliable tool for scientific research. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has also been found to be stable in vivo, allowing for long-term tracing of neural circuits. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has been found to have a high affinity for ganglioside receptors, allowing for efficient labeling of neurons.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments. It is a reliable and safe tool for tracing neural circuits and studying the function of specific brain regions. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is also stable in vivo, allowing for long-term tracing of neural circuits. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide does have some limitations. It is not suitable for anterograde tracing, meaning that it cannot be used to label neurons that receive input from a specific brain region. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is not suitable for labeling neurons in non-neural tissues.
未来方向
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide. One area of research is the development of new retrograde tracers that can be used in conjunction with N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide to study neural circuits. Another area of research is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide in combination with optogenetics, a technique that allows researchers to control the activity of neurons using light. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide could be used to study the effects of drugs and other compounds on neural circuits. Finally, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide could be used to study the effects of neurological disorders on neural circuits, leading to new insights into the underlying mechanisms of these disorders.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide, or N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is a retrograde tracer that can be used to label neurons that project to a specific brain region, allowing researchers to map the connectivity of neural circuits and study the function of specific brain regions. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments, including its reliability, safety, and stability in vivo. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide does have some limitations, including its inability to label neurons in non-neural tissues. Future research on N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide could lead to new insights into the underlying mechanisms of neurological disorders and the development of new tools for studying neural circuits.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function and distribution of neural circuits in the brain. N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide is a retrograde tracer that can be used to label neurons that project to a specific brain region. This allows researchers to map the connectivity of neural circuits and study the function of specific brain regions.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-12-10-13(6-9-17(12)26-2)4-3-5-18(25)24-16-11-14(19(21,22)23)7-8-15(16)20/h6-11H,3-5H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWLFXKHBLESKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(cyclohexylamino)carbonothioyl]valine](/img/structure/B3940332.png)



![[4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride](/img/structure/B3940354.png)
![1-cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3940361.png)

![N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide](/img/structure/B3940369.png)
![3-hydroxy-1-[(4-methyl-1-piperidinyl)methyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3940375.png)
![N~1~-(4-bromo-3-methylphenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3940382.png)
![4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940397.png)
